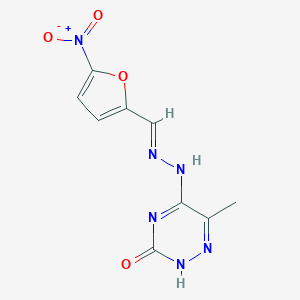
1-Benzyl-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methyl-4-nitrobenzene (BMNB) is a chemical compound that has been widely used in scientific research for its various applications. It is a nitroaromatic compound that has been synthesized and studied for its potential use in the field of organic chemistry, medicinal chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-4-nitrobenzene is not well understood, but it is believed to involve the reduction of the nitro group to an amino group by nitroreductase enzymes. The resulting amino compound may then undergo further reactions, leading to the formation of various products.
Biochemical and Physiological Effects:
1-Benzyl-2-methyl-4-nitrobenzene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-2-methyl-4-nitrobenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-Benzyl-2-methyl-4-nitrobenzene is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 1-Benzyl-2-methyl-4-nitrobenzene. One potential direction is the development of new fluorescent probes based on 1-Benzyl-2-methyl-4-nitrobenzene for the detection of nitroreductase activity in cancer cells. Another potential direction is the synthesis of new organic compounds based on 1-Benzyl-2-methyl-4-nitrobenzene for use in medicinal chemistry and agrochemicals. Additionally, the study of the mechanism of action of 1-Benzyl-2-methyl-4-nitrobenzene may lead to the development of new drugs for the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, 1-Benzyl-2-methyl-4-nitrobenzene is a versatile chemical compound that has been widely used in scientific research for its various applications. Its synthesis method is well established, and it has been studied for its potential use in organic chemistry, medicinal chemistry, and biochemistry. 1-Benzyl-2-methyl-4-nitrobenzene has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of 1-Benzyl-2-methyl-4-nitrobenzene have been proposed, highlighting its potential for the development of new drugs and fluorescent probes.
Synthesis Methods
1-Benzyl-2-methyl-4-nitrobenzene can be synthesized by the nitration of 1-benzyl-2-methylbenzene using nitric acid and sulfuric acid. The reaction takes place at a temperature of around 10-15°C, and the product is obtained by recrystallization from ethanol. The yield of the reaction is generally high, and the purity of the product can be confirmed by NMR and IR spectroscopy.
Scientific Research Applications
1-Benzyl-2-methyl-4-nitrobenzene has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 1-Benzyl-2-methyl-4-nitrobenzene has also been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity in cancer cells. It has been shown to selectively bind to nitroreductase and undergo reduction, resulting in a fluorescent signal that can be detected by fluorescence microscopy.
properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-benzyl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-11-9-14(15(16)17)8-7-13(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
RORNXXZQQIDZRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)


![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)




![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
